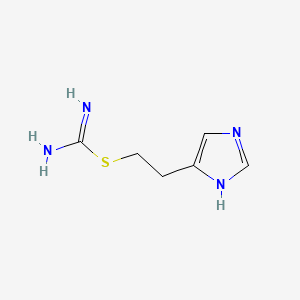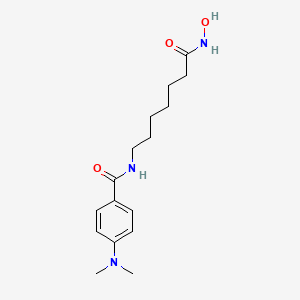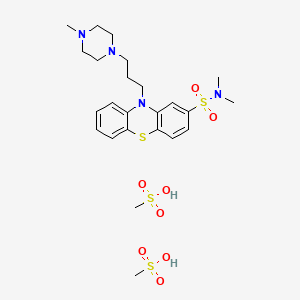
昆布二糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Laminaribiose is a disaccharide composed of two glucose molecules linked by a β-1,3-glycosidic bond It is a naturally occurring sugar found in various sources, including algae and fungi
科学研究应用
Laminaribiose has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Laminaribiose is used in studies related to cell wall structure and function in plants and fungi.
Medicine: It has potential therapeutic applications, including the treatment of dermatitis and as an immunomodulatory agent.
Industry: Laminaribiose is utilized as a soluble dietary fiber and in the production of prebiotics .
作用机制
Target of Action
Laminaribiose primarily targets enzymes such as laminaribiose phosphorylase . This enzyme catalyzes the chemical reaction of 3-beta-D-glucosyl-D-glucose and phosphate, producing D-glucose and alpha-D-glucose 1-phosphate .
Mode of Action
Laminaribiose interacts with its target, laminaribiose phosphorylase, in a process known as phosphorolysis . This process involves the breaking of a glycosidic bond in laminaribiose, resulting in the formation of alpha-glucose 1-phosphate and glucose . The enzyme laminaribiose phosphorylase is more specific to laminaribiose than other glucobioses .
Biochemical Pathways
Laminaribiose is involved in the glucoside hydrolase family 94 pathway . This pathway includes other enzymes such as cellobiose phosphorylase, cellodextrin phosphorylase, and N, N ′-diacetylchitobiose phosphorylase . The role of laminaribiose phosphorylase is to utilize laminaribiose generated outside the cell .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
The phosphorolysis of laminaribiose by laminaribiose phosphorylase results in the production of alpha-glucose 1-phosphate and glucose . This process is crucial for the utilization of laminaribiose in various biological applications .
Action Environment
Environmental factors such as moisture, oxygen, carbon dioxide, temperature, pH, light, osmotic effect, and mechanical and sonic stress can influence the action, efficacy, and stability of laminaribiose . For instance, water is an essential component for the growth of bacteria, and 80% of the bacterial cell is made up of water . Therefore, the presence of a free water molecule is important for the optimum growth of the microorganism
生化分析
Biochemical Properties
Laminaribiose plays a crucial role in biochemical reactions, particularly in the metabolism of polysaccharides. It is a substrate for enzymes such as laminaribiose phosphorylase, which catalyzes the phosphorolysis of laminaribiose into α-glucose 1-phosphate and glucose . This enzyme is part of the glucoside hydrolase family 94 and is involved in the utilization of laminaribiose generated outside the cell . Additionally, laminaribiose interacts with exo-1,3-β-glucanase and β-glucosidase, which are involved in the degradation of β-glucans .
Cellular Effects
Laminaribiose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in carbohydrate metabolism, thereby impacting the overall metabolic flux within cells. Laminaribiose also plays a role in modulating the immune response by interacting with immune cells and influencing cytokine production .
Molecular Mechanism
At the molecular level, laminaribiose exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, laminaribiose phosphorylase binds to laminaribiose and catalyzes its conversion into glucose and α-glucose 1-phosphate . This interaction is crucial for the utilization of laminaribiose in metabolic pathways. Additionally, laminaribiose can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of laminaribiose can change over time due to its stability and degradation. Laminaribiose is relatively stable under recommended storage conditions, with a shelf life of over two years . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. Studies have shown that prolonged exposure to laminaribiose can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of laminaribiose vary with different dosages in animal models. At low doses, laminaribiose can enhance metabolic activity and improve immune function. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing metabolic imbalances . Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of laminaribiose.
Metabolic Pathways
Laminaribiose is involved in several metabolic pathways, including the degradation of β-glucans and the synthesis of glucose and α-glucose 1-phosphate. Enzymes such as laminaribiose phosphorylase and β-glucosidase play key roles in these pathways . The interaction of laminaribiose with these enzymes affects the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, laminaribiose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of laminaribiose, ensuring its availability for metabolic processes . The distribution of laminaribiose can also influence its accumulation in specific tissues, affecting its overall activity and function.
Subcellular Localization
Laminaribiose is localized in specific subcellular compartments, where it exerts its effects on cellular activity. Targeting signals and post-translational modifications direct laminaribiose to these compartments, ensuring its proper localization and function . The subcellular localization of laminaribiose is crucial for its role in metabolic pathways and its interaction with enzymes and other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: Laminaribiose can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves the glycosylation of protected glucose derivatives using appropriate catalysts and promoters. For instance, peracylated donors and glucofuranose protected by acetal groups can be used in the presence of a Lewis acid to facilitate the glycosidic coupling .
Industrial Production Methods: Enzymatic synthesis is preferred for industrial production due to its efficiency and eco-friendliness. A common method involves the use of laminaribiose phosphorylase and sucrose phosphorylase in a bienzymatic reaction system. This process can be carried out in a packed bed reactor, where immobilized enzymes catalyze the conversion of sucrose and glucose to laminaribiose under mild conditions .
化学反应分析
Types of Reactions: Laminaribiose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down laminaribiose into glucose units.
Oxidation: Oxidizing agents such as periodic acid can cleave the glycosidic bond, resulting in the formation of aldehyde groups.
Glycosylation: Glycosylation reactions can be facilitated using catalysts like Lewis acids or enzymes such as glycosyltransferases.
Major Products: The primary products of these reactions include glucose, glucose derivatives, and various oligosaccharides .
相似化合物的比较
Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond.
Maltose: A disaccharide with an α-1,4-glycosidic bond between two glucose units.
Lactose: A disaccharide consisting of glucose and galactose linked by a β-1,4-glycosidic bond.
Uniqueness: Laminaribiose is unique due to its β-1,3-glycosidic linkage, which imparts distinct structural and functional properties. Unlike cellobiose and maltose, laminaribiose is less susceptible to hydrolysis by common digestive enzymes, making it a valuable component in dietary fibers and prebiotics .
属性
CAS 编号 |
34980-39-7 |
|---|---|
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1 |
InChI 键 |
YGEHCIVVZVBCLE-CRLSIFLLSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
同义词 |
laminarabiose laminaribiose nigerose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


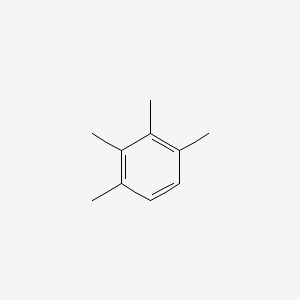

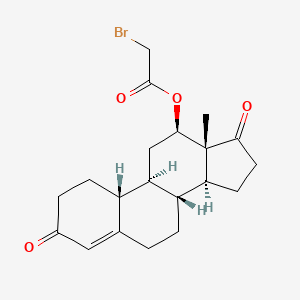
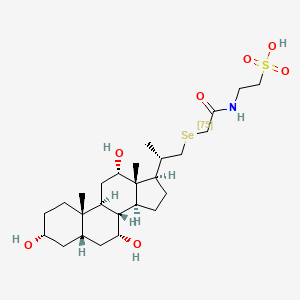
![3-(Cyclopropylmethyl)-7-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1201568.png)

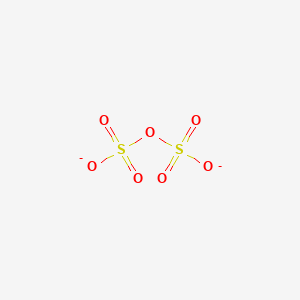
![(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1201575.png)
